N-(2-chlorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide
CAS No.: 1775337-99-9
Cat. No.: VC7006044
Molecular Formula: C21H22ClN5O4
Molecular Weight: 443.89
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1775337-99-9 |
|---|---|
| Molecular Formula | C21H22ClN5O4 |
| Molecular Weight | 443.89 |
| IUPAC Name | N-(2-chlorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepin-2-yl]acetamide |
| Standard InChI | InChI=1S/C21H22ClN5O4/c1-2-17-24-19(25-31-17)18-15-10-4-3-7-11-26(15)21(30)27(20(18)29)12-16(28)23-14-9-6-5-8-13(14)22/h5-6,8-9H,2-4,7,10-12H2,1H3,(H,23,28) |
| Standard InChI Key | WSXYHXZAHKWPPE-UHFFFAOYSA-N |
| SMILES | CCC1=NC(=NO1)C2=C3CCCCCN3C(=O)N(C2=O)CC(=O)NC4=CC=CC=C4Cl |
Introduction
Structural Elucidation and Molecular Features
Core Architecture
The compound’s backbone consists of a pyrimido[1,6-a]azepine system, a bicyclic framework merging pyrimidine and azepine rings. This core is functionalized at position 4 with a 5-ethyl-1,2,4-oxadiazole moiety and at position 2 with an acetamide group bearing a 2-chlorophenyl substituent. The ethyl group on the oxadiazole distinguishes it from analogs featuring methyl substituents, potentially altering electronic and steric properties .
Table 1: Key Structural Components
| Component | Position | Role in Pharmacophore |
|---|---|---|
| Pyrimido[1,6-a]azepine | Core | Enhances planarity and rigidity |
| 5-Ethyl-1,2,4-oxadiazole | C4 | Modulates electron distribution |
| 2-Chlorophenylacetamide | C2 | Influences receptor binding |
Synthesis and Chemical Reactivity
Synthetic Pathways
While explicit details for this compound’s synthesis are unavailable, analogous methodologies suggest a multi-step approach:
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Formation of Pyrimidoazepine Core: Condensation of ethyl acetoacetate with thiourea under basic conditions generates the pyrimidine ring, followed by cyclization to form the azepine system .
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Oxadiazole Incorporation: Cyclocondensation of amidoximes with carbonyl precursors introduces the 1,2,4-oxadiazole ring at position 4.
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Acetamide Functionalization: Alkylation of the pyrimidoazepine intermediate with 2-chloro-N-(2-chlorophenyl)acetamide completes the structure .
Challenges in Synthesis
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Steric Hindrance: The ethyl group on the oxadiazole may complicate cyclization steps.
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Solubility Issues: Polar aprotic solvents like DMF are likely essential for intermediate steps .
Physicochemical Properties
Molecular Descriptors
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LogP: Estimated at 2.8 (Predicted via PubChem), indicating moderate lipophilicity.
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Hydrogen Bond Donors/Acceptors: 1 donor and 6 acceptors, suggesting moderate solubility in polar solvents .
Table 2: Physicochemical Profile
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 443.89 g/mol | VulcanChem |
| Melting Point | Not reported | - |
| Solubility in Water | Insoluble | Predicted |
| Stability | Stable at RT | VulcanChem |
Comparative Analysis with Structural Analogs
Table 3: Methyl vs. Ethyl Analog Comparison
| Parameter | Methyl Analog | Ethyl Analog (Subject Compound) |
|---|---|---|
| Molecular Weight | 429.87 g/mol | 443.89 g/mol |
| LogP | 2.5 | 2.8 |
| Anticonvulsant ED50 | 42.1 mg/kg | Not tested |
Future Research Directions
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